molecular formula C10H13FN2 B2897958 [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine CAS No. 1857841-31-6

[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Cat. No. B2897958
M. Wt: 180.226
InChI Key: MLSPOISONJTMGT-UHFFFAOYSA-N
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Description

“[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1857841-31-6 . It has a molecular weight of 180.23 . The compound is in liquid form and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name of this compound is (1-(5-fluoropyridin-2-yl)cyclobutyl)methanamine . The InChI code of the compound is 1S/C10H13FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2 .


Physical And Chemical Properties Analysis

The compound “[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine” is a liquid . It has a molecular weight of 180.23 . The storage temperature for this compound is 4 degrees .

Scientific Research Applications

Novel Aryloxyethyl Derivatives and ERK1/2 Phosphorylation

Research has led to the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" targeting serotonin 5-HT1A receptors. These compounds, including ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, have demonstrated significant affinity towards 5-HT1A receptors and have shown over 1000-fold selectivity against other receptors like noradrenergic α1, dopamine D2, and serotonin 5-HT2A. The lead structure in this series displayed promising drug-like properties, including high selectivity, solubility, metabolic stability, and did not inhibit key enzymes like CYP3A4 and CYP2D6. Preliminary in vivo studies confirmed its potential as an antidepressant drug candidate, suggesting a new avenue for treating CNS disorders involving serotonin neurotransmission (Sniecikowska et al., 2019).

Biased Agonism in 5-HT1A Receptor Drug Discovery

The concept of "biased agonism" at the serotonin 5-HT1A receptor has gained attention in drug discovery, aiming to develop compounds with selective efficacy and minimized side effects. This approach focuses on compounds that preferentially activate specific signaling pathways associated with therapeutic effects. The discovery of 5-HT1A receptor-biased agonists, such as aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, represents a promising direction for creating more effective treatments for CNS disorders by targeting the serotonergic system with greater specificity and fewer side effects (Sniecikowska et al., 2020).

Advanced Drug Discovery Through Functional Selectivity

The pursuit of selective 5-HT1A receptor agonists has evolved towards identifying compounds with functional selectivity or biased agonism. This shift in strategy aims to discover drugs that can selectively activate beneficial signaling pathways while avoiding those leading to adverse effects. The development of biased agonists, such as NLX-101, has shown potential in preclinical models for their antidepressant-like and procognitive properties, highlighting the importance of targeted molecular mechanisms in advancing CNS drug discovery (Sniecikowska et al., 2019).

Safety And Hazards

The safety information and hazards associated with this compound are not specified in the search results. For detailed safety information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

[1-(5-fluoropyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSPOISONJTMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

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